molecular formula C16H32N4O2 B14459173 Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl- CAS No. 70660-59-2

Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-

Cat. No.: B14459173
CAS No.: 70660-59-2
M. Wt: 312.45 g/mol
InChI Key: RBHBFTQEIDXUJY-UHFFFAOYSA-N
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Description

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) is a chemical compound known for its unique structure and properties It is a derivative of urea, where the urea molecule is modified by the addition of a cyclohexane ring and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of diethylamine with 1,4-cyclohexanediylbis(isocyanate) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanedione derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The cyclohexane ring and diethyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Urea, N,N’‘-[1,4-cyclohexanediylbis(methylene)]bis[N’-methyl-]
  • Urea, N,N-(1,4-cyclohexanediylbis(methylene))bis(N-(2-chloroethyl)-N-nitroso-)
  • Diethylurea

Uniqueness

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) is unique due to its specific structural modifications, which impart distinct chemical and physical properties.

Properties

CAS No.

70660-59-2

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

3-[4-(diethylcarbamoylamino)cyclohexyl]-1,1-diethylurea

InChI

InChI=1S/C16H32N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,17,21)(H,18,22)

InChI Key

RBHBFTQEIDXUJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1CCC(CC1)NC(=O)N(CC)CC

Origin of Product

United States

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